[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane
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Overview
Description
[2-(Cyclopent-1-en-1-yl)ethynyl]trimethylsilane: is an organosilicon compound that features a cyclopentene ring attached to an ethynyl group, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane typically involves the reaction of cyclopentene with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or copper to facilitate the formation of the ethynyl linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Cyclopent-1-en-1-yl)ethynyl]trimethylsilane can undergo oxidation reactions, typically using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where the trimethylsilane group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, organometallic reagents.
Major Products:
Oxidation: Oxidized derivatives of the cyclopentene ring.
Reduction: Ethyl-substituted cyclopentene derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine: While specific biological applications are less common, derivatives of this compound could potentially be explored for their biological activity, particularly in the development of new pharmaceuticals or bioactive molecules.
Industry: In material science, this compound can be used in the production of advanced materials, such as polymers and coatings, where its structural properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism by which [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane exerts its effects in chemical reactions involves the activation of the ethynyl group, which can participate in various addition and substitution reactions. The trimethylsilane group serves as a protecting group, stabilizing the molecule and preventing unwanted side reactions. Molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used.
Comparison with Similar Compounds
[2-(Cyclopent-1-en-1-yl)ethynyl]dimethylsilane: Similar structure but with two methyl groups instead of three.
[2-(Cyclopent-1-en-1-yl)ethynyl]triethylsilane: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: The uniqueness of [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane lies in its specific combination of a cyclopentene ring, an ethynyl group, and a trimethylsilane group. This combination provides distinct reactivity and stability, making it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
17873-33-5 |
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Molecular Formula |
C10H16Si |
Molecular Weight |
164.32 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H16Si/c1-11(2,3)9-8-10-6-4-5-7-10/h6H,4-5,7H2,1-3H3 |
InChI Key |
STCGGKZKNJVQGA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CCCC1 |
Purity |
95 |
Origin of Product |
United States |
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